1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione is a complex organic compound featuring an indolizine core fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium ylides and electron-deficient alkenes or alkynes . This reaction can be catalyzed by copper acetate monohydrate in the presence of sodium acetate in DMF (dimethylformamide) . Another approach involves the iodine-mediated C–H functionalization of methyl ketones, followed by cycloaddition with ynones .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods, such as metal-free catalysis, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indolizine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . The compound’s fluorescent properties are due to its unique electronic structure, which allows for efficient absorption and emission of light in the NIR region .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a nitrogen atom in a different position.
Carbazole: Another nitrogen-containing heterocycle with similar electronic properties.
Pyridine: A simpler nitrogen heterocycle often used as a precursor in the synthesis of indolizine derivatives.
Uniqueness
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as NIR fluorescence .
Properties
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFEZBDYLDBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.